Cetirizine D4
CAS No.: 1219803-84-5
Cat. No.: VC0196387
Molecular Formula: C21H21D4ClN2O3
Molecular Weight: 392.89
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1219803-84-5 |
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Molecular Formula | C21H21D4ClN2O3 |
Molecular Weight | 392.89 |
IUPAC Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;hydrochloride |
Standard InChI | InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/i14D2,15D2; |
SMILES | C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Chemical Properties and Structure
Cetirizine D4 represents a modified version of cetirizine where four hydrogen atoms have been substituted with deuterium atoms, typically in the ethoxy chain of the molecule. The compound preserves the core pharmacological structure of cetirizine while incorporating stable isotope labeling.
Basic Chemical Information
Property | Value |
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Chemical Name | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid |
Common Synonyms | (±)-Cetirizine-d4, Cetirizine-d4 (ethoxy-d4), [2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy-d4]acetic Acid |
CAS Number | 1219803-84-5 |
Molecular Formula | C21H21ClN2O3D4 (free base) |
Molecular Weight | 392.92 g/mol |
Isotopic Enrichment | 99 atom % D |
Physical Appearance | White Solid |
The compound is available in different salt forms, with the dihydrochloride (C21H21ClN2O3D4·2HCl, MW: 465.83 g/mol) being commonly used in analytical applications .
Structural Characteristics
The deuteration in Cetirizine D4 specifically occurs in the ethoxy chain, where four hydrogen atoms are replaced with deuterium atoms. This strategic placement allows the compound to maintain identical chromatographic behavior to non-deuterated cetirizine while being distinguishable by mass spectrometry due to the mass difference .
The IUPAC name "2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid" precisely describes the location of the deuterium atoms within the molecular structure . The parent drug cetirizine retains its key functional groups, including the piperazine ring, acetic acid moiety, and the chlorophenyl-phenylmethyl group that contributes to its antihistamine properties.
Applications in Analytical Chemistry
Role as an Internal Standard
Cetirizine D4 serves primarily as an internal standard in analytical methods for the quantification of cetirizine in biological samples. The use of isotopically labeled internal standards is essential for accurate quantitative analysis in mass spectrometry-based methods .
Key advantages of using Cetirizine D4 as an internal standard include:
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Identical chemical behavior to cetirizine during sample preparation
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Similar chromatographic retention time to the analyte
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Sufficient mass difference for differentiation by mass spectrometry
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Correction for matrix effects and variations in extraction efficiency
Analytical Methods Using Cetirizine D4
Several advanced analytical techniques have been developed utilizing Cetirizine D4 as an internal standard:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
A validated UFLC-MS/MS (ultrafast liquid chromatography-tandem mass spectrometry) method utilizing levocetirizine-d4 as an internal standard has been developed for bioequivalence studies. This method involves:
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Sample preparation using protein precipitation with acetonitrile
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Chromatographic separation on a HILIC column at 40°C
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Mobile phase consisting of acetonitrile and water with 0.4% formic acid
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Multiple reaction monitoring (MRM) for detection and quantification
Subcritical Fluid Chromatography
A fast chiral separation method for cetirizine enantiomers in human plasma using subcritical fluid chromatography with tandem mass spectrometry has been developed. This method employed:
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Chromatographic separation on a Chiralpak IE column
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Isocratic elution with CO2/organic modifier (55/45, v/v)
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Solid-phase extraction for sample preparation
The method demonstrated significant advantages in terms of analysis time and economic feasibility compared to traditional HPLC methods, while maintaining reliability for pharmacokinetic studies .
Pharmacological Relevance and Background
Relation to Parent Drug Cetirizine
Cetirizine D4 is the deuterated analog of cetirizine, a second-generation antihistamine widely used in the treatment of allergic conditions. Understanding the pharmacological properties of the parent compound is essential for contextualizing the role of its deuterated analog:
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Cetirizine is a potent H1 receptor antagonist used to treat allergic rhinitis, urticaria, and other histamine-mediated conditions
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It exhibits minimal penetration into the central nervous system, resulting in reduced sedative effects compared to first-generation antihistamines
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The drug demonstrates significant inhibition of histamine-induced wheal and flare responses within 20 minutes of administration, with effects lasting for 24 hours
Brand/Supplier | Product Reference | Form | Purity | Price Range (as of 2025) |
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CDN Isotopes | D-6100 | (±)-Cetirizine-d4 (ethoxy-d4) | 99 atom % D | Not specified |
CymitQuimica | 3U-D6100 | (±)-Cetirizine-d4 (ethoxy-d4) | 99 atom % D | 1,348.00-2,265.00 € |
TRC | TR-C281103 | (±)-Cetirizine-d4 Dihydrochloride | Not specified | 396.00-2,688.00 € |
Veeprho | DVE00335 | Cetirizine-D4 | Not specified | Not provided |
BOC Sciences | BLP-013986 | Cetirizine-[d4] dihydrochloride | ≥95% | Not provided |
LGC Standards | TRC-C281108 | (R)-Cetirizine-d4 Dihydrochloride | >95% (HPLC) | Not provided |
The compound is typically available in milligram quantities (1-10 mg), sufficient for analytical purposes .
Research Applications and Future Directions
Current Research Applications
Cetirizine D4 finds application in various research domains:
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Pharmacokinetic studies for evaluating bioequivalence of generic cetirizine formulations
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Therapeutic drug monitoring for personalized medicine approaches
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Metabolic investigations to understand biotransformation pathways
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Environmental analysis for detecting pharmaceutical residues in water systems
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Clinical studies examining drug-drug interactions involving cetirizine
A notable application demonstrated in the literature is the use of Cetirizine D4 in rapid chiral separation of racemic cetirizine in human plasma. This method showed significant advantages in terms of analysis time and economic feasibility compared to traditional HPLC methods, while maintaining reliability for pharmacokinetic studies .
Emerging Applications and Future Perspectives
The continued refinement of analytical methods using Cetirizine D4 is expected to drive several developments:
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Integration with more sensitive mass spectrometry platforms for lower limits of detection
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Application in dried blood spot analysis for simplified sample collection
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Implementation in therapeutic drug monitoring for personalized cetirizine dosing
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Potential use in environmental monitoring for pharmaceutical contaminants
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Development of multiplex methods for simultaneous quantification of multiple antihistamines
As analytical technologies continue to advance, the role of stable isotope-labeled compounds like Cetirizine D4 will remain critical for ensuring accurate quantitative analysis in pharmaceutical and biomedical research.
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